[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine
Overview
Description
“[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1512159-76-0 . Its IUPAC name is (2-bromo-5-isopropoxyphenyl)methanamine . The compound has a molecular weight of 244.13 .
Molecular Structure Analysis
The InChI code for [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine is 1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine has a storage temperature of 28 C .Scientific Research Applications
Receptor Affinity and Pathway Stimulation
[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine, also known as TCB-2, has been of interest in neuropharmacology due to its affinity for 5-HT2A receptors. Giovanni and Deurwaerdère (2017) describe TCB-2 as a compound with high affinity for human and rat 5-HT2A receptors. Uniquely, TCB-2 preferentially stimulates the phospholipase C pathway over the phospholipase A2 pathway, a characteristic that sets it apart from several hallucinogenic drugs. This distinct pathway stimulation paves the way for TCB-2's utilization in preclinical studies, as it exhibits molecular, cellular, and behavioral differences compared to other compounds like DOI or LSD. However, the hallucinogenic properties and pharmacological profile of TCB-2 remain uncertain and likely not selective at 5-HT2A receptors, warranting careful consideration in its use as a pharmacological tool (Giovanni & Deurwaerdère, 2017).
Metabolic Studies
Compounds like [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine are also significant in understanding drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes, critical in metabolizing various structurally diverse drugs. Khojasteh et al. (2011) highlight the importance of CYP enzymes in drug metabolism and the potential for drug-drug interactions when multiple drugs are coadministered. The selectivity of chemical inhibitors used in CYP phenotyping plays a crucial role in identifying the involvement of specific CYP isoforms in drug metabolism. This comprehensive review of the potency and selectivity of chemical inhibitors of the major human hepatic CYP isoforms contributes to the understanding of drug metabolism and the potential interactions involving compounds like [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
(2-bromo-5-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICYIEXXPHZYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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